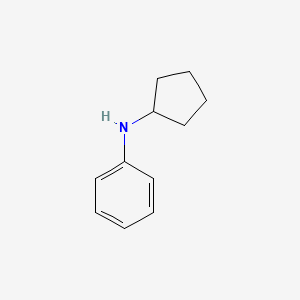

N-环戊基苯胺

描述

N-Cyclopentylaniline is a chemical compound studied in various contexts, including its synthesis, molecular structure, chemical reactions, and properties. This compound is significant in the field of organic chemistry due to its potential applications and the insights it provides into chemical synthesis and reaction mechanisms.

Synthesis Analysis

The synthesis of compounds related to N-Cyclopentylaniline involves innovative approaches to achieve optically pure amino acids and derivatives. A notable method involves using chiral auxiliaries for the synthesis of α,α-disubstituted amino acids, which can be transformed into activated amino acid building blocks for peptide incorporation (Obrecht et al., 1995). Additionally, cyclopenta[c]proline derivatives, related to the cyclopentyl structure, have been synthesized via catalytic Pauson-Khand reactions, demonstrating a controlled and efficient route to complex cyclic amino acid derivatives (Jiang & Xu, 2002).

Molecular Structure Analysis

Molecular recognition studies involving cyclodextrin complexes of amino acid derivatives provide insight into the molecular structure and interaction mechanisms of related compounds. These studies reveal how changes in the carboxyl backbone and aromatic side chains affect molecular recognition and crystal packing, offering a foundation for understanding the structural aspects of N-Cyclopentylaniline and its analogs (Clark, Booth, & Stezowski, 2001).

Chemical Reactions and Properties

Research into N-alkyl-N-cyclopropylanilines, which share structural similarities with N-Cyclopentylaniline, has explored their reactions with nitrous acid, demonstrating specific cleavage and transformation mechanisms that are relevant to understanding the chemical behavior of N-Cyclopentylaniline derivatives. Such studies highlight the mechanistic probes into the nitrosation reactions of N,N-dialkyl aromatic amines, contributing to a broader understanding of their chemical properties (Loeppky & Elomari, 2000).

Physical Properties Analysis

The synthesis and characterization of poly(N-alkylanilines) offer insights into the physical properties of N-Cyclopentylaniline and its derivatives. These studies demonstrate how the length of substituents affects the electrical and physical properties, including optical transitions and the formation of polaron and bipolaron states, which are crucial for understanding the material aspects of these compounds (Chevalier, Bergeron, & Dao, 1992).

Chemical Properties Analysis

Investigations into the cyclization reactions of 2-alkynylanilines and the catalyzed synthesis of N-acetyl-2-substituted indoles provide a basis for understanding the chemical properties of N-Cyclopentylaniline. These studies reveal the conditions and catalysts that facilitate cyclization and the synthesis of complex heterocycles, shedding light on the chemical versatility and reactivity of N-Cyclopentylaniline and related compounds (Sakai, Annaka, & Konakahara, 2006).

科学研究应用

1. 细胞过程和DNA损伤的影响

Cyclo(phenylalanine‐proline),一种与N-环戊基苯胺结构相关的化合物,已被发现影响哺乳动物的细胞过程,包括细胞生长和凋亡。研究表明,使用这种化合物处理会通过增加活性氧(ROS)产生诱导哺乳动物细胞的DNA损伤,影响与ROS清除和产生相关的基因。这一发现突显了它在理解细胞反应和DNA损伤机制方面的潜在重要性 (Lee et al., 2015)。

2. 肽复合物中的包含性质

对芳香族氨基酸与β-环糊精复合物的包含性质进行的研究表明,类似N-环戊基苯胺的化合物在肽-环糊精和蛋白质-环糊精复合物的稳定性和相互作用中发挥作用。芳香侧链在序列中的位置似乎影响结合常数,这对于理解生物和制药应用中的相互作用动态至关重要(Caso et al., 2015)。

3. 在遗传毒性和突变毒性中的作用

与N-环戊基苯胺结构相似的二甲基苯胺衍生物已被发现与哺乳动物细胞的遗传毒性有关。它们的突变作用似乎是通过氧化还原循环产生活性氧而不是通过共价DNA加合物形成。对它们作用机制的洞察对于理解这些化合物的潜在风险和细胞相互作用至关重要(Chao et al., 2012)。

4. 农业应用于作物改良

氨基酸,包括与N-环戊基苯胺结构相关的那些,已被证明对大豆等作物的氮代谢和生产力产生积极影响。这些氨基酸的应用可以显著增加叶片中总氨基酸和氮的含量,从而提高整体作物产量和质量(Teixeira et al., 2018)。

5. 对代谢工程和可持续生产的影响

研究探讨了利用工程化的谷氨酸棒状杆菌可实现N-甲基苯丙氨酸的可持续生产,这种化合物与N-环戊基苯胺密切相关。这种发酵路线为生产N-烷基化氨基酸提供了一种环保高效的方法,展示了N-环戊基苯胺类似物在工业生物技术应用中的潜力(Kerbs et al., 2021)。

安全和危害

The safety data sheet for N-Cyclopentylaniline was not found in the available resources.

未来方向

The future directions of N-Cyclopentylaniline are not clearly mentioned in the available resources. However, the development of peptide drugs has become one of the hottest topics in pharmaceutical research4. The manipulation of oxidation states in organic molecules is pivotal to the conversion of functional groups and the synthesis of new structural motifs4.

Please note that this information is based on the available resources and may not be fully comprehensive or up-to-date.

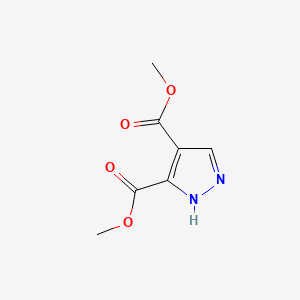

属性

IUPAC Name |

N-cyclopentylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N/c1-2-6-10(7-3-1)12-11-8-4-5-9-11/h1-3,6-7,11-12H,4-5,8-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEULTTCXSOUGPM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)NC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60193649 | |

| Record name | N-Cyclopentylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60193649 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Cyclopentylaniline | |

CAS RN |

40649-26-1 | |

| Record name | N-Cyclopentylbenzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=40649-26-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Cyclopentylaniline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040649261 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Cyclopentylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60193649 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-cyclopentylaniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。